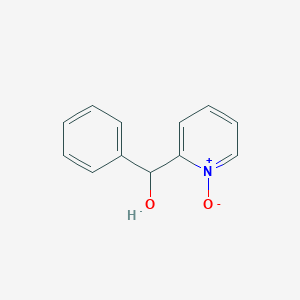
(1-Oxidopyridin-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxidopyridin-2-yl)(phenyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(phenylmethoxy)pyridine N-oxide or PMPO and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
PMPO acts as a spin trap by reacting with free radicals and forming a stable adduct. The formation of the adduct allows for the detection and identification of the free radical. PMPO also acts as a scavenger of ROS by reacting with the ROS and preventing them from causing damage to the cell.
Biochemische Und Physiologische Effekte
PMPO has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage by scavenging ROS. PMPO has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, PMPO has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PMPO has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive and readily available. However, PMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on PMPO. One area of research is the development of new methods for the synthesis of PMPO that are more efficient and environmentally friendly. Additionally, research is needed to further explore the potential applications of PMPO in the treatment of oxidative stress-related diseases and inflammatory diseases. Further research is also needed to determine the optimal concentration of PMPO for use in lab experiments and to explore the potential toxicity of PMPO at higher concentrations.
Conclusion:
In conclusion, PMPO is a chemical compound that has several potential applications in various fields, including scientific research. It is synthesized using a simple and efficient method and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore the potential applications of PMPO in the treatment of various diseases and to determine the optimal concentration for use in lab experiments.
Synthesemethoden
PMPO can be synthesized by the reaction of pyridine N-oxide with benzyl chloride in the presence of a base. The process involves the addition of benzyl chloride to pyridine N-oxide, followed by heating the mixture to obtain PMPO. This method is widely used in the laboratory for the synthesis of PMPO.
Wissenschaftliche Forschungsanwendungen
PMPO has several scientific research applications, including its use as a spin trap for the detection of free radicals. It is also used as a probe for the detection of reactive oxygen species (ROS) in biological systems. PMPO has been shown to be effective in detecting ROS in various tissues, including the liver, kidney, and brain. Additionally, PMPO has been used in the study of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
39585-75-6 |
|---|---|
Produktname |
(1-Oxidopyridin-2-yl)(phenyl)methanol |
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9,12,14H |
InChI-Schlüssel |
OEKRZLKEUVFHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
Andere CAS-Nummern |
39585-75-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
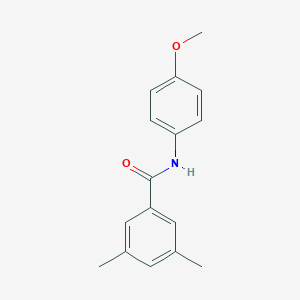
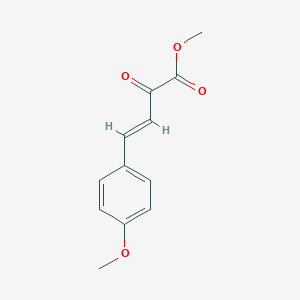
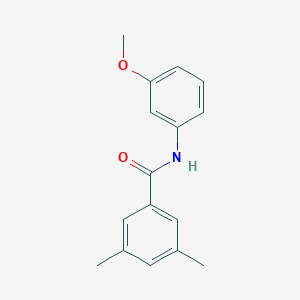
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
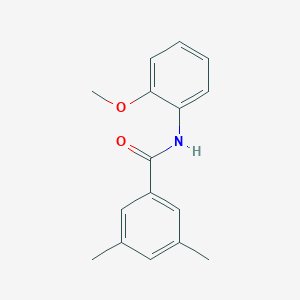
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
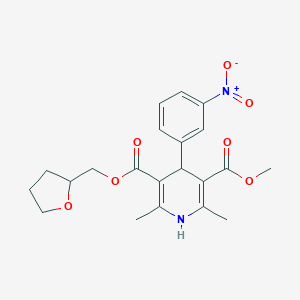
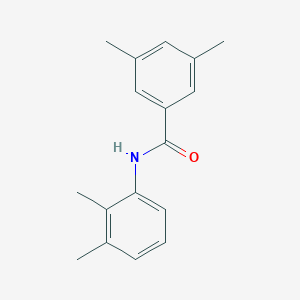
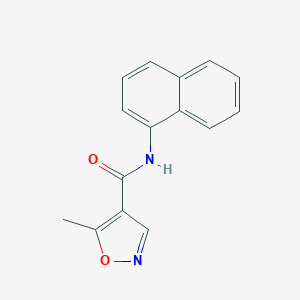
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
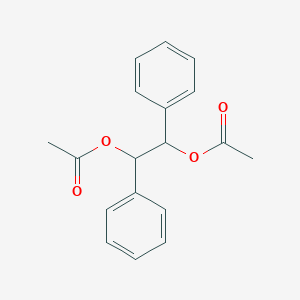
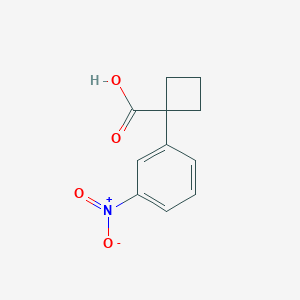
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)